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Compound of Interest

5-Bromo-4-chloro-6-
Compound Name:
methoxypyrimidine

Cat. No.: B372461

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive structural analysis of 5-Bromo-4-chloro-6-
methoxypyrimidine, a halogenated pyrimidine derivative with significant potential as a
versatile building block in medicinal chemistry and drug discovery. The strategic placement of
its bromo, chloro, and methoxy functional groups on the pyrimidine core allows for
regioselective modifications, making it a valuable precursor for the synthesis of complex,
biologically active molecules.

While experimentally determined structural data for this specific compound is limited in
published literature, this guide consolidates predicted spectroscopic data based on structurally
analogous compounds and provides detailed, adaptable experimental protocols for its
synthesis and characterization.[1][2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Bromo-4-chloro-6-
methoxypyrimidine is essential for its handling, storage, and application in synthetic
chemistry.
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Property Value
Molecular Formula CsH4BrCIN20
Molecular Weight 223.46 g/mol
CAS Number 4319-88-4
Appearance Expected to be a crystalline solid
Predicted to be soluble in organic solvents such
Solubility as Dichloromethane (DCM), Ethyl Acetate

(EtOACc), and Methanol (MeOH)

Spectroscopic Data (Predicted)

The following tables summarize the anticipated spectroscopic data for 5-Bromo-4-chloro-6-
methoxypyrimidine. These predictions are derived from the analysis of similar pyrimidine
structures.[1][2]

'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy
Chemical Shift (5, Lo . .
Multiplicity Integration Assignment
ppm)
~8.7 Singlet 1H H-2
~4.1 Singlet 3H -OCHs

Note: The chemical shift of the pyrimidine proton is influenced by the electronegativity of the
adjacent nitrogen atoms and the chloro and bromo substituents. The methoxy protons are

expected to appear as a distinct singlet.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
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Chemical Shift (6, ppm) Assighment
~171 C-6

~162 C-4

~159 C-2

~108 C-5

~56 -OCHs

Note: The carbon atoms directly attached to the electronegative nitrogen, oxygen, and halogen
atoms are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will
also be significantly shifted.[2]

Mass Spectrometry (M) @@

m/z Interpretation

222/224/226 [M]* (Molecular ion peak cluster)
207/209/211 [M-CHs]*

194/196/198 [M-COJ*

143/145 [M-Br]*

187/189 [M-CIJ*

Note: The mass spectrum is expected to exhibit a characteristic isotopic pattern for the
molecular ion due to the presence of bromine ("°Br/~50.7%, 8Br/~49.3%) and chlorine
(3>Cl/~75.8%, 3’Cl/~24.2%) isotopes.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and structural characterization of 5-

Bromo-4-chloro-6-methoxypyrimidine.
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Synthesis Protocol: Bromination of 4-chloro-6-
methoxypyrimidine

This protocol is adapted from general procedures for the bromination of pyrimidine derivatives.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert
atmosphere (e.g., argon or nitrogen), dissolve 4-chloro-6-methoxypyrimidine (1.0 equivalent)
in a suitable anhydrous solvent such as dichloromethane or chloroform.

o Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-
bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the
temperature remains below 5 °C.

e Reaction Monitoring: Allow the reaction mixture to stir at O °C for 1-2 hours. The progress of
the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the
reaction solvent.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-
Bromo-4-chloro-6-methoxypyrimidine.

Structural Characterization Protocols

o Sample Preparation: Weigh 5-10 mg of purified 5-Bromo-4-chloro-6-methoxypyrimidine
and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a standard 5 mm NMR tube.[2]

e 1H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds,
a relaxation delay of 1-5 seconds, and 16-64 scans for an optimal signal-to-noise ratio. The
chemical shifts should be referenced to the residual solvent peak (e.g., CDCIs at 7.26 ppm).
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o 13C NMR Data Acquisition: Acquire the spectrum on the same spectrometer using a proton-
decoupled pulse sequence. Typical acquisition parameters include a 30-45° pulse angle, an
acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans.
The chemical shifts should be referenced to the solvent peak (e.g., CDCls at 77.16 ppm).[2]

« lonization Method: For a volatile compound like this, Electron lonization (EI) is a suitable
technique. The sample is introduced into the ion source, where it is bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation.[2] For less
volatile samples or to obtain a stronger molecular ion peak, a soft ionization technique like
Electrospray lonization (ESI) can be used.[2]

o Sample Preparation (for ESI): Prepare a dilute solution of the compound in a suitable solvent
such as methanol or acetonitrile.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).[2]

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline
compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a
spectrum can be obtained from a thin film by dissolving the compound in a volatile solvent,
depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

» Data Acquisition: Record the spectrum over the range of 4000-400 cm~*. Expected
characteristic peaks include C-H stretching (aromatic and methyl), C=N and C=C stretching
of the pyrimidine ring, C-O stretching of the methoxy group, and C-Cl and C-Br stretching in
the fingerprint region.

Visualizations

The following diagrams illustrate the general synthetic and analytical workflow for 5-Bromo-4-
chloro-6-methoxypyrimidine.
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Synthesis Workflow
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Caption: General synthetic workflow for 5-Bromo-4-chloro-6-methoxypyrimidine.
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Structural Analysis Workflow
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Caption: Workflow for the structural analysis of the purified product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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